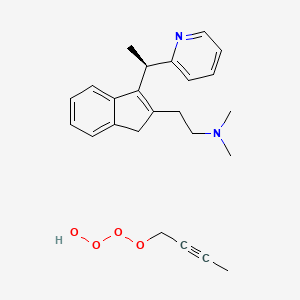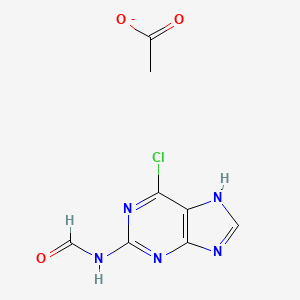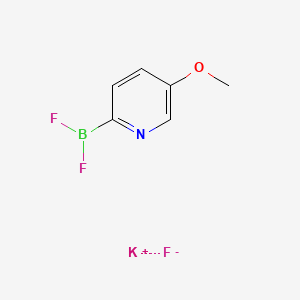![molecular formula C21H24N2O4 B13853150 3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13853150.png)
3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate is a chemical compound with the molecular formula C22H23N3O4 and a molecular weight of 393.44 g/mol . It is known for its applications in scientific research, particularly in the synthesis and biological evaluation of indoline and indole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method can be adapted to include the appropriate indolinyl and benzoate components. The reaction conditions typically involve the use of radical initiators and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The benzoate group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions. Substitution reactions may involve nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate has several scientific research applications, including:
Chemistry: It is used in the synthesis of indoline and indole derivatives, which are important in medicinal chemistry.
Biology: The compound is used in biological studies to evaluate its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate involves its interaction with molecular targets such as adrenoceptors. The compound binds to these receptors and modulates their activity, leading to various biological effects. The pathways involved in its action include signal transduction pathways that regulate cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(7-Cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate: This compound shares a similar structure and has comparable applications in scientific research.
1-(3-Benzoyloxypropyl)-5-(2-nitropropyl)-2,3-dihydroindole: Another related compound with similar chemical properties and research applications.
Uniqueness
3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate is unique due to its specific molecular structure, which allows it to interact with adrenoceptors and other molecular targets in a distinct manner. This uniqueness makes it valuable for research in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C21H24N2O4 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
3-[5-(2-nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate |
InChI |
InChI=1S/C21H24N2O4/c1-16(23(25)26)14-17-8-9-20-19(15-17)10-12-22(20)11-5-13-27-21(24)18-6-3-2-4-7-18/h2-4,6-9,15-16H,5,10-14H2,1H3 |
Clave InChI |
SZTDPSJFESSCOD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)N(CC2)CCCOC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
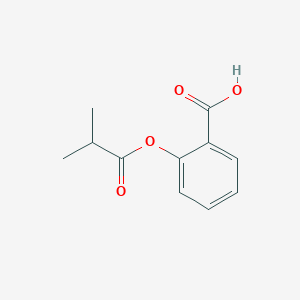
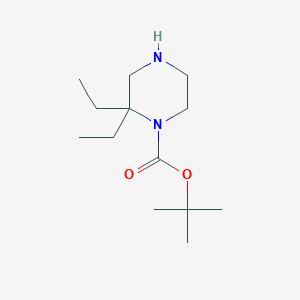
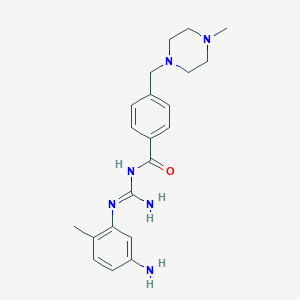
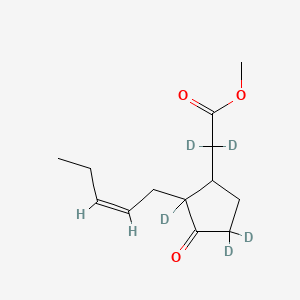

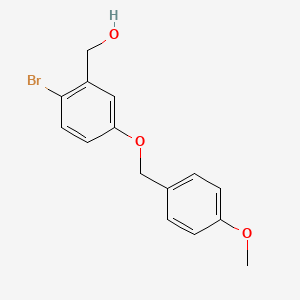
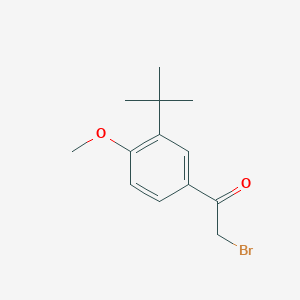
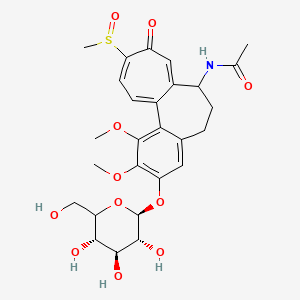
![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)

